1-(3,4,5-Trimethoxybenzyl)piperazine
Description
1-(3,4,5-Trimethoxybenzyl)piperazine is a piperazine derivative featuring a benzyl group substituted with three methoxy groups at the 3-, 4-, and 5-positions. Its molecular formula is C₁₄H₂₂N₂O₃ (average molecular weight: 278.34 g/mol) . The compound is synthesized via condensation of 3,4,5-trimethoxybenzyl chloride with piperazine, often requiring diisopropylethylamine (DIPEA) to neutralize hydrochloric acid byproducts, yielding a pale yellow powder with a moderate synthesis efficiency (~40%) .
Properties
IUPAC Name |
1-[(3,4,5-trimethoxyphenyl)methyl]piperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O3/c1-17-12-8-11(9-13(18-2)14(12)19-3)10-16-6-4-15-5-7-16/h8-9,15H,4-7,10H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVEVYSWOILUFMF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)CN2CCNCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10966502 | |
| Record name | 1-[(3,4,5-Trimethoxyphenyl)methyl]piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10966502 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
52146-35-7 | |
| Record name | 1-[(3,4,5-Trimethoxyphenyl)methyl]piperazine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=52146-35-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-((3,4,5-Trimethoxyphenyl)methyl)piperazine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052146357 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-[(3,4,5-Trimethoxyphenyl)methyl]piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10966502 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-[(3,4,5-trimethoxyphenyl)methyl]piperazine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.052.428 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | 1-((3,4,5-TRIMETHOXYPHENYL)METHYL)PIPERAZINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/323LI0RD6L | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Reaction Mechanism and General Procedure
Reductive amination offers a streamlined route to 1-(3,4,5-trimethoxybenzyl)piperazine by condensing 3,4,5-trimethoxybenzaldehyde with piperazine in the presence of hydrogen and a catalytic agent. This method, adapted from protocols used for its positional isomer trimetazidine (1-(2,3,4-trimethoxybenzyl)piperazine), involves:
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Dissolving 3,4,5-trimethoxybenzaldehyde and piperazine in a polar solvent (e.g., methanol or ethanol).
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Introducing hydrogen gas under pressure with a catalyst such as palladium on carbon (Pd/C) or Raney nickel.
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Stirring the mixture at 25–50°C for 12–24 hours to facilitate imine formation and subsequent reduction.
Key Advantages :
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Avoids hazardous benzyl halides.
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Produces fewer byproducts compared to nucleophilic substitution.
Industrial-Scale Optimization
Industrial adaptations of this method, as demonstrated in trimetazidine synthesis, employ continuous flow reactors to enhance yield and purity. Critical parameters include:
| Parameter | Optimal Condition | Impact on Yield |
|---|---|---|
| Catalyst Loading | 5% Pd/C (w/w) | Increases rate |
| Hydrogen Pressure | 30–50 psi | Reduces time |
| Solvent | Ethanol/Water (9:1) | Improves solubility |
| Temperature | 40°C | Balances kinetics and stability |
Post-reaction purification via recrystallization from ethanol/water mixtures achieves >98% purity, suitable for pharmaceutical applications.
Nucleophilic Substitution Using 3,4,5-Trimethoxybenzyl Halides
Benzyl Halide Synthesis
3,4,5-Trimethoxybenzyl chloride or bromide serves as the electrophilic precursor. It is typically synthesized by treating 3,4,5-trimethoxybenzyl alcohol with thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃):
Key Considerations :
Alkylation of Piperazine
The benzyl halide reacts with piperazine in a nucleophilic substitution mechanism:
Optimized Conditions :
| Parameter | Condition | Rationale |
|---|---|---|
| Solvent | Acetonitrile or DMF | Enhances nucleophilicity |
| Base | K₂CO₃ or DIPEA | Neutralizes HCl |
| Molar Ratio | 1:1.2 (Piperazine:Halide) | Minimizes di-alkylation |
| Temperature | 35–45°C | Balances rate and side reactions |
Purification via silica gel chromatography (hexane:ethyl acetate, 1:2) yields 40–50% product, with di-alkylated byproducts as the major impurity.
Comparative Analysis of Synthetic Routes
Efficiency and Scalability
| Method | Yield (%) | Purity (%) | Scalability |
|---|---|---|---|
| Reductive Amination | 65–75 | >98 | High |
| Nucleophilic Substitution | 40–50 | 90–95 | Moderate |
Reductive Amination Advantages :
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Higher yields due to fewer side reactions.
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Suitable for continuous manufacturing.
Nucleophilic Substitution Limitations :
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Requires hazardous benzyl halides.
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Labor-intensive purification.
Chemical Reactions Analysis
Types of Reactions: 1-(3,4,5-Trimethoxybenzyl)piperazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones.
Reduction: It can be reduced to form the corresponding amines.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens or sulfonyl chlorides can be used for substitution reactions.
Major Products Formed:
Oxidation: Quinones
Reduction: Amines
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
1-(3,4,5-Trimethoxybenzyl)piperazine is used in various fields of scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is used in studies related to enzyme inhibition and receptor binding.
Medicine: As an impurity of trimetazidine, it is studied for its pharmacological effects and potential therapeutic applications.
Industry: It is used in the production of pharmaceuticals and as an intermediate in organic synthesis
Mechanism of Action
The mechanism of action of 1-(3,4,5-Trimethoxybenzyl)piperazine involves its interaction with various molecular targets. It is known to inhibit certain enzymes and bind to specific receptors, thereby modulating biochemical pathways. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Comparative Analysis with Structurally Related Piperazine Derivatives
Key Observations:
- Methoxy Group Positioning : Trimetazidine (2,3,4-OCH₃) is a positional isomer of 1-(3,4,5-Trimethoxybenzyl)piperazine. This difference significantly alters pharmacological profiles, with trimetazidine being an approved anti-ischemic drug .
Pharmacological and Functional Comparisons
Trimetazidine (1-(2,3,4-Trimethoxybenzyl)piperazine dihydrochloride)
- Mechanism : Reduces ischemia-reperfusion injury by inhibiting fatty acid oxidation and enhancing glucose metabolism .
- Therapeutic Use : Clinically used for angina pectoris and cardiac ischemia; exhibits anti-inflammatory, anti-apoptotic, and antioxidant properties .
Sulfonamide Hybrid Derivatives
- Trimetazidine-Sulfonamide Hybrids : Compounds 3a–c (e.g., 1-(methylsulfonyl)-4-(2,3,4-trimethoxybenzyl)piperazine) are synthesized for enhanced bioavailability and multi-target efficacy .
Receptor Selectivity
Analytical and Industrial Relevance
- GC-MS Applications : this compound is used as an internal standard for trimetazidine quantification due to its structural similarity .
- Synthetic Scalability : Trimetazidine’s optimized synthesis (lower cost, fewer steps) highlights industrial applicability compared to the moderate yields of this compound .
Biological Activity
1-(3,4,5-Trimethoxybenzyl)piperazine is a chemical compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
This compound (C₁₄H₂₂N₂O₃) features a piperazine ring substituted with a 3,4,5-trimethoxybenzyl group. The presence of three methoxy groups enhances its lipophilicity and biological activity, making it a valuable candidate for various therapeutic applications.
1. Analgesic Effects
Research indicates that this compound exhibits significant anti-hyperalgesic properties. It has been shown to modulate pain pathways effectively, suggesting potential use in pain management therapies.
2. Antiarrhythmic Activity
The compound demonstrates notable antiarrhythmic effects in models involving aconitine and calcium chloride-induced arrhythmias. This suggests its potential as a therapeutic agent in managing cardiac arrhythmias.
3. Modulation of Energy Metabolism
As an impurity of trimetazidine, this compound plays a role in modulating cardiac energy metabolism by influencing the metabolism of fatty acids and glucose. It enhances coronary flow reserve and delays ischemic onset during exercise .
This compound interacts with various biological targets:
- Enzyme Interaction : It inhibits enzymes involved in metabolic pathways, such as long-chain 3-ketoacyl CoA thiolase, affecting fatty acid oxidation.
- Cellular Effects : The compound modulates cell signaling pathways and gene expression related to energy metabolism and stress response.
- Pharmacokinetics : Orally administered, it is absorbed within approximately five hours and exhibits effects influenced by environmental factors such as renal function.
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, a comparison with structurally similar compounds is essential:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| 1-(2,3,4-Trimethoxybenzyl)piperazine | Similar trimethoxy substitution but different positioning | May exhibit different pharmacokinetics and receptor selectivity |
| 1-(4-Methoxybenzyl)piperazine | Contains only one methoxy group | Less lipophilic than this compound |
| 1-(3-Methoxyphenyl)piperazine | One methoxy group on phenyl ring | Potentially different biological activity profile |
This table illustrates how variations in substitution patterns can influence the biological activity and pharmacological potential of piperazine derivatives.
Case Studies and Research Findings
Recent studies have explored the effects of this compound in various contexts:
- Cardiac Health : A study demonstrated that this compound could attenuate oxidative stress and improve myocardial metabolism via AMPK activation in models of heart failure .
- Exercise-Induced Injury : Another investigation indicated that it mitigates myocardial injury induced by exhaustive exercise through regulation of the Nrf2/NF-κB signaling pathway .
These findings highlight its potential therapeutic applications in cardiovascular health.
Q & A
Q. What are the optimized synthetic routes for 1-(3,4,5-Trimethoxybenzyl)piperazine, and how can reaction conditions be tailored for scalability?
Methodology :
- Nucleophilic substitution : React 3,4,5-trimethoxybenzyl chloride with piperazine in a polar aprotic solvent (e.g., DMF or acetonitrile) using KCO as a base. Monitor via TLC (hexane:ethyl acetate, 1:2) and purify via silica gel chromatography .
- Optimization : Adjust stoichiometry (1:1.2 molar ratio of piperazine to benzyl halide) and temperature (room temperature to 50°C) to minimize byproducts. Scale-up requires solvent recycling and controlled addition rates to manage exothermic reactions .
Q. Which analytical techniques are critical for characterizing this compound derivatives?
Methodology :
- NMR spectroscopy : Confirm regiochemistry using H and C NMR (e.g., δ 3.8 ppm for methoxy protons) .
- LCMS/HPLC : Verify molecular ion peaks (e.g., [M+H] at m/z 267.1 for the parent compound) and purity (>95%) .
- Elemental analysis : Validate C, H, N percentages within ±0.4% of theoretical values .
Q. How are preliminary biological activities (e.g., cytotoxicity) assessed for this compound?
Methodology :
- In vitro assays : Use MTT assays on cancer cell lines (e.g., MCF-7, HeLa) with IC values calculated via nonlinear regression. Include positive controls (e.g., doxorubicin) and triplicate replicates .
- Antimicrobial screening : Test against Gram-positive (S. aureus) and Gram-negative (E. coli) strains using agar diffusion, reporting inhibition zones (mm) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced kinase inhibition?
Methodology :
- Substituent variation : Modify the trimethoxybenzyl group (e.g., replace methoxy with halogens or alkyl chains) and assess inhibitory activity against tyrosine kinases (e.g., EGFR) .
- Pharmacophore mapping : Use molecular docking (AutoDock Vina) to identify critical interactions (e.g., hydrogen bonds with kinase active sites) .
- Data interpretation : Compare IC values across derivatives; e.g., fluorinated analogs may show 10-fold higher potency due to improved hydrophobic interactions .
Q. What strategies resolve contradictions between computational docking predictions and experimental bioassay results?
Methodology :
- Free energy calculations : Apply molecular dynamics (MD) simulations (AMBER/CHARMM) to account for protein flexibility and solvation effects missed in rigid docking .
- Experimental validation : Re-test compounds under standardized conditions (e.g., ATP concentration in kinase assays) to rule out assay artifacts .
Q. How can metabolic stability and toxicity profiles be evaluated for preclinical development?
Methodology :
- Microsomal stability : Incubate with liver microsomes (human/rat) and quantify parent compound degradation via LC-MS/MS. Calculate half-life (t) .
- hERG assay : Use patch-clamp electrophysiology to assess cardiac toxicity risks (IC >10 μM preferred) .
- In vivo acute toxicity : Administer escalating doses (10–100 mg/kg) in rodents, monitoring organ histopathology and serum biomarkers (ALT, creatinine) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
